molecular formula C10H12BrN B15232105 (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B15232105
M. Wt: 226.11 g/mol
InChI Key: RYTXRZLTTUAYHC-JTQLQIEISA-N
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Description

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom at the 5th position and a methyl group at the 6th position of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Bromination: The starting material, 6-methyl-2,3-dihydro-1H-indene, undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Amination: The brominated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under conditions that favor nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    5-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group at the 6th position, leading to different reactivity and applications.

    6-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, resulting in different chemical behavior.

Uniqueness

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(1S)-5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m0/s1

InChI Key

RYTXRZLTTUAYHC-JTQLQIEISA-N

Isomeric SMILES

CC1=CC2=C(CC[C@@H]2N)C=C1Br

Canonical SMILES

CC1=CC2=C(CCC2N)C=C1Br

Origin of Product

United States

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